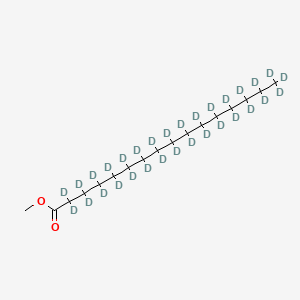

Methyl palmitate-d31

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIACVVOZYBSBS-QXZIXZDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Methyl Palmitate-d31 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl palmitate-d31, a deuterated analog of the saturated fatty acid methyl ester, has emerged as a powerful tool in metabolic research. Its unique isotopic signature allows for precise tracing and quantification of palmitate metabolism in complex biological systems. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental methodologies, quantitative data, and visual representations of key pathways and workflows.

Core Applications in Research

This compound is primarily utilized in two key areas of metabolic research: as an internal standard for quantitative analysis and as a tracer for metabolic flux studies.

1. Internal Standard for Accurate Quantification:

In the field of analytical chemistry, particularly in mass spectrometry-based lipidomics, accurate quantification of endogenous molecules is paramount. Due to its chemical similarity to endogenous methyl palmitate, this compound serves as an ideal internal standard.[1] When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the unlabeled analyte and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for the correction of any variability introduced during sample extraction, derivatization, and instrument analysis, leading to highly accurate and precise quantification of methyl palmitate and other fatty acid methyl esters.

2. Metabolic Tracer for Elucidating Fatty Acid Dynamics:

As a stable isotope-labeled tracer, this compound enables researchers to follow the metabolic fate of palmitate in vivo and in vitro. By introducing the labeled compound into a biological system, scientists can track its incorporation into various lipid species, its oxidation for energy production, and its role in signaling pathways. This approach, known as metabolic flux analysis, provides a dynamic view of fatty acid metabolism that is not achievable with traditional concentration measurements alone.[2][3]

Quantitative Insights from this compound Studies

The use of deuterated palmitate tracers has yielded significant quantitative data on fatty acid metabolism in various physiological and pathological states. The following tables summarize key findings from studies that have employed similar stable isotope tracing methodologies.

| Parameter | Condition | Measurement | Reference |

| Fatty Acid Oxidation | Control (Canine Myocardium) | 73.7% of extracted tracer oxidized | [4] |

| Ischemia (Canine Myocardium) | 27.2% of extracted tracer oxidized | [4] | |

| Triglyceride Synthesis | Control (Canine Myocardium) | 2.9% of extracted tracer in triglycerides | [4] |

| Ischemia (Canine Myocardium) | 18% of extracted tracer in triglycerides | [4] | |

| Phospholipid Synthesis | Control (Canine Myocardium) | 3.5% of extracted tracer in phospholipids | [4] |

| Ischemia (Canine Myocardium) | 6.0% of extracted tracer in phospholipids | [4] |

Table 1: Metabolic Fate of Labeled Palmitate in Canine Myocardium. This table illustrates the significant shift in palmitate metabolism from oxidation to storage in triglycerides and phospholipids under ischemic conditions.

| Metabolic State | Total Cholesterol (mg/dL) | Total Triglycerides (mg/dL) | Free Fatty Acids (µM) | Reference |

| Normolipidemic | < 200 | < 150 | 450 ± 150 | [5] |

| Hypercholesterolemic | 274 (245–310) | 93 (50–125) | 550 ± 200 | [5] |

| Hypertriglyceridemic | 188 (136–236) | 268 (161–380) | 700 ± 250 | [5] |

| Hyperlipidemic | 279 (232–355) | 299 (155–573) | 850 ± 300 | [5] |

| Hyperglycemic | 122 (82–164) | 146 (26–459) | 650 ± 220 | [5] |

Table 2: Serum Lipid and Fatty Acid Concentrations in Different Metabolic Conditions. This table showcases the baseline lipid profiles in various metabolic states, providing context for tracer studies. The data is presented as mean (range) or mean ± SD.

Detailed Experimental Protocols

The following are detailed methodologies for the two primary applications of this compound.

Protocol 1: Quantification of Fatty Acid Methyl Esters using this compound as an Internal Standard

This protocol outlines the steps for the analysis of fatty acid methyl esters (FAMEs) in a biological sample using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.[6]

1. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma or a known amount of homogenized tissue, add a precise amount of this compound solution in methanol. b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex the sample vigorously for 1 minute to ensure thorough mixing. d. Add 0.5 mL of 0.9% NaCl solution to induce phase separation. e. Vortex again for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C. f. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

2. Transesterification to Fatty Acid Methyl Esters: a. Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. b. Add 1 mL of 2% methanolic sulfuric acid to the dried lipid extract. c. Cap the tube tightly and heat at 80°C for 1 hour to convert all fatty acids to their methyl esters. d. After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. e. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes. f. Carefully collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis: a. Inject 1 µL of the hexane extract into the GC-MS system. b. GC Conditions:

- Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.

- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion or a characteristic fragment ion for both the endogenous FAMEs and this compound. For methyl palmitate, the m/z is typically 270, and for this compound, it is 301.

4. Data Analysis: a. Integrate the peak areas for the endogenous FAMEs and the this compound internal standard. b. Create a calibration curve using standard solutions of known concentrations of the FAMEs of interest and a constant concentration of the internal standard. c. Calculate the concentration of the endogenous FAMEs in the sample by comparing their peak area ratios to the internal standard against the calibration curve.

Protocol 2: Metabolic Tracing of Palmitate using this compound

This protocol describes a general workflow for a stable isotope tracing experiment to study the metabolic fate of palmitate in cultured cells.

1. Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. Prepare a labeling medium by supplementing the base medium with a known concentration of this compound complexed to fatty acid-free bovine serum albumin (BSA). c. Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium. d. Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled palmitate.

2. Metabolite Extraction: a. At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Quench metabolism by adding ice-cold 80% methanol. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the metabolites.

3. Sample Preparation for LC-MS/MS Analysis: a. The collected supernatant can be subjected to lipid extraction as described in Protocol 1 (steps 1a-f) to separate lipids from polar metabolites. b. The lipid extract can be analyzed directly or after derivatization, depending on the lipid classes of interest.

4. LC-MS/MS Analysis: a. Analyze the samples on a high-resolution mass spectrometer coupled with liquid chromatography. b. LC Conditions: Use a C18 reversed-phase column for the separation of different lipid species. c. MS Conditions: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 and MS/MS spectra. This will allow for the identification and quantification of lipid species containing the d31-palmitate label.

5. Data Analysis: a. Process the raw LC-MS/MS data using specialized software to identify and quantify the isotopologues of different lipid species. b. Determine the rate of incorporation of this compound into various lipid pools over time to calculate the metabolic flux.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes where this compound is applied.

Conclusion

This compound is an indispensable tool for researchers investigating fatty acid metabolism. Its application as an internal standard ensures the accuracy of quantitative lipidomics, while its use as a metabolic tracer provides dynamic insights into the complex network of fatty acid pathways. The methodologies and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage the power of stable isotope labeling in their research endeavors.

References

- 1. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Metabolic fate of radiolabeled palmitate in ischemic canine myocardium: implications for positron emission tomography (Journal Article) | OSTI.GOV [osti.gov]

- 5. Integrated Quantitative Targeted Lipidomics and Proteomics Reveal Unique Fingerprints of Multiple Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl Palmitate-d31: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for methyl palmitate-d31. This deuterated fatty acid methyl ester is a critical tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis.

Chemical Identity and Physical Properties

This compound, also known by its systematic IUPAC name methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate, is the deuterated isotopologue of methyl palmitate.[1] The deuterium atoms replace the hydrogen atoms along the entire C16 fatty acid chain. This isotopic substitution results in a significant increase in its molecular weight compared to the non-deuterated form.[2][3]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C17H3D31O2 | [2][3] |

| Molecular Weight | 301.64 g/mol | [1][2][3][4] |

| CAS Number | 29848-79-1 | [1][2][3][4] |

| Appearance | Solid below 32°C, Liquid above 34°C | [4] |

| Storage Temperature | Room temperature | [2] |

| Synonyms | Methyl hexadecanoate-d31, Methyl perdeuteriohexadecanoate, Hexadecanoic-d31 acid methyl ester | [1][2][3] |

For comparison, the properties of the non-deuterated methyl palmitate are provided below.

Table 2: Physical Properties of Methyl Palmitate (Non-deuterated)

| Property | Value | Reference |

| Molecular Formula | C17H34O2 | [5][6] |

| Molecular Weight | 270.45 g/mol | [3][5] |

| CAS Number | 112-39-0 | [5][6][7] |

| Melting Point | 32-35 °C | [5][8][9][10][11] |

| Boiling Point | 185 °C at 10 mmHg | [5][8][10][11] |

| Density | 0.852 g/mL at 25 °C | [5][8][10][11] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, chloroform, and benzene. | [5][7][8][9][12] |

Molecular Structure

The structure of this compound consists of a methyl ester of a fully deuterated 16-carbon saturated fatty acid (palmitic acid).

Spectral Data

The isotopic labeling of this compound leads to distinct spectral characteristics compared to its non-deuterated counterpart.

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak [M]+ at m/z 301.64, which is 31 mass units higher than that of methyl palmitate (m/z 270.45). This significant mass shift makes it an excellent internal standard for quantitative analysis by isotope dilution mass spectrometry. A GC-MS spectrum for this compound is available on PubChem.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound will be significantly simplified compared to methyl palmitate. The signals corresponding to the protons on the fatty acid chain will be absent. The only observable proton signal will be a singlet for the methyl ester group (-OCH₃) at approximately 3.68 ppm.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all 17 carbon atoms. The signal for the carbonyl carbon of the ester group appears around 174.38 ppm, and the methyl ester carbon appears at approximately 51.45 ppm.[13][14] The signals for the deuterated carbons will be present but may show splitting due to coupling with deuterium (a spin-1 nucleus), and their relaxation times will be different.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching vibration for the ester group around 1740 cm⁻¹. The C-H stretching vibrations typically seen around 2850-2960 cm⁻¹ for the alkyl chain in methyl palmitate will be replaced by C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹).

Table 3: Key Spectral Data for Methyl Palmitate (Non-deuterated) for Reference

| Spectral Data Type | Key Peaks/Shifts | Reference |

| Mass Spectrum (EI) | m/z 270 [M]+, 227, 143, 87, 74 | [6][15][16] |

| ¹H NMR (CDCl₃) | ~3.68 ppm (s, 3H, -OCH₃), ~2.30 ppm (t, 2H, -CH₂COO-), ~1.62 ppm (m, 2H, -CH₂CH₂COO-), ~1.26 ppm (m, 24H, -(CH₂)₁₂-), ~0.88 ppm (t, 3H, -CH₃) | [13][17] |

| ¹³C NMR (CDCl₃) | ~174.4 ppm (C=O), ~51.4 ppm (-OCH₃), ~34.1, 31.9, 29.7-29.1, 25.0, 22.7, 14.1 ppm (alkyl carbons) | [13][14][18] |

| IR Spectroscopy | ~1740 cm⁻¹ (C=O stretch), ~2850-2960 cm⁻¹ (C-H stretch) | [6][19] |

Experimental Protocols

A common method for the synthesis of this compound is the acid-catalyzed esterification of palmitic acid-d31 with methanol.

Materials:

-

Palmitic acid-d31

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Heptane

-

Deionized water

Procedure:

-

Dissolve palmitic acid-d31 in a 2.5% solution of sulfuric acid in methanol.[3]

-

Heat the reaction mixture at 100°C for approximately 45 minutes under reflux.[3]

-

Cool the mixture to room temperature.

-

Add deionized water to the mixture to quench the reaction and separate the aqueous and organic layers.[3]

-

Extract the product, this compound, with heptane (3x).[3]

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).

-

Evaporate the solvent under reduced pressure to obtain pure this compound.[3]

This compound is frequently used as an internal standard for the quantification of methyl palmitate and other fatty acid methyl esters in biological samples by GC-MS or LC-MS.

General Protocol:

-

Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue).

-

Spiking: Add a known amount of this compound solution (in a suitable solvent like hexane or methanol) to the homogenized sample at the beginning of the sample preparation process.

-

Lipid Extraction: Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

-

Transesterification/Derivatization: If analyzing total fatty acids, perform a transesterification reaction to convert all fatty acids to their methyl esters.

-

Analysis by MS: Analyze the sample by GC-MS or LC-MS. Monitor the ion transitions for both the analyte (methyl palmitate) and the internal standard (this compound).

-

Quantification: Create a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. Calculate the concentration of the analyte in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Relevance and Signaling Pathways

While this compound is primarily used as a tracer and internal standard[4], its non-deuterated counterpart, methyl palmitate, exhibits biological activity, notably anti-inflammatory and antifibrotic effects.[4][20] Studies have shown that methyl palmitate can inhibit the activation of macrophages and suppress the production of pro-inflammatory cytokines like TNF-α.[20][21]

One of the key signaling pathways modulated by methyl palmitate is the Nuclear Factor-kappa B (NF-κB) pathway.[20][21] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses.[22][23] Methyl palmitate has been shown to decrease the expression and activation of NF-κB.[20][21]

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as TNF-α and lipopolysaccharide (LPS).[22][24] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[24] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes.[2][24] Methyl palmitate's inhibitory effect is thought to occur by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[20]

References

- 1. Methyl hexadecanoate-D31 | C17H34O2 | CID 102602134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methyl palmitate | 112-39-0 [chemicalbook.com]

- 6. Methyl Palmitate | C17H34O2 | CID 8181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 112-39-0: Methyl palmitate | CymitQuimica [cymitquimica.com]

- 8. Methyl palmitate | 112-39-0 [amp.chemicalbook.com]

- 9. chemtradeasia.com [chemtradeasia.com]

- 10. 棕榈酸甲酯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 棕榈酸甲酯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Methyl palmitate, 95% | Fisher Scientific [fishersci.ca]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. massbank.eu [massbank.eu]

- 17. Methyl palmitate(112-39-0) 1H NMR [m.chemicalbook.com]

- 18. Methyl palmitate(112-39-0) 13C NMR [m.chemicalbook.com]

- 19. Methyl palmitate(112-39-0) IR Spectrum [chemicalbook.com]

- 20. Anti-inflammatory and antifibrotic effects of methyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. NF-kB pathway overview | Abcam [abcam.com]

Synthesis and Preparation of Methyl Palmitate-d31: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Methyl palmitate-d31, a deuterated analog of methyl palmitate. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the synthetic pathway, experimental protocols, and relevant analytical data.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process, starting from commercially available palmitic acid.

-

Deuteration of Palmitic Acid: The first step involves the exhaustive deuteration of palmitic acid to yield Palmitic acid-d31. This is accomplished through a catalytic hydrogen-deuterium exchange reaction.

-

Esterification: The resulting Palmitic acid-d31 is then esterified with methanol to produce the final product, this compound.

This strategy allows for the efficient incorporation of deuterium atoms onto the fatty acid backbone, resulting in a high degree of isotopic enrichment.

Experimental Protocols

Step 1: Synthesis of Palmitic acid-d31

This procedure is based on the principle of heterogeneous catalytic exchange between hydrogen atoms on the carbon backbone and deuterium from a deuterium source.

Materials:

-

Palmitic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on carbon (Pt/C) catalyst (e.g., 5-10 wt%)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, combine palmitic acid, deuterium oxide (D₂O), and the platinum on carbon (Pt/C) catalyst. The molar ratio of D₂O to the exchangeable hydrogens on palmitic acid should be in large excess to drive the equilibrium towards deuteration.

-

Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

-

Heat the reactor to a temperature in the range of 200-250°C under pressure. The pressure will increase with temperature due to the vapor pressure of D₂O.

-

Maintain the reaction at this temperature for a specified period to allow for the hydrogen-deuterium exchange to occur. The reaction time may vary and might require optimization for achieving high isotopic enrichment.

-

After the reaction is complete, cool the reactor to room temperature.

-

Recover the deuterated palmitic acid from the reaction mixture. This can be achieved by filtration to remove the catalyst, followed by extraction with an appropriate organic solvent and subsequent removal of the solvent under reduced pressure.

-

To achieve a high degree of deuteration (e.g., >98%), it may be necessary to repeat the H/D exchange process one or more times with fresh D₂O and catalyst.[1]

-

The final product, Palmitic acid-d31, should be dried thoroughly and can be characterized by mass spectrometry to confirm the level of deuterium incorporation.

Step 2: Synthesis of this compound

This procedure utilizes a straightforward acid-catalyzed esterification of the deuterated palmitic acid.

Materials:

-

Palmitic acid-d31

-

Methanol (anhydrous)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Heptane

-

Water

Procedure: [2]

-

Dissolve Palmitic acid-d31 (e.g., 128 mg, 445 µmol) in a methanolic solution of sulfuric acid (e.g., 5 mL, 2.5% v/v).[2]

-

Transfer the solution to a sealed tube or a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 100°C for 45 minutes.[2]

-

After cooling the mixture to room temperature, add water (e.g., 3 mL).[2]

-

Extract the product into heptane (e.g., 3 x 3 mL).[2]

-

Combine the organic extracts and dry them to afford this compound.[2] The solvent can be removed using a rotary evaporator.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

| Table 1: Reactants and Conditions for Palmitic Acid Deuteration | |

| Parameter | Value/Range |

| Starting Material | Palmitic Acid |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Catalyst | Platinum on Carbon (Pt/C) |

| Temperature | 200 - 250 °C |

| Isotopic Purity | Achievable up to 98%[1] |

| Table 2: Reactants and Conditions for Esterification | |

| Parameter | Value |

| Starting Material | Palmitic acid-d31 |

| Reagent | Methanol |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Temperature | 100 °C[2] |

| Reaction Time | 45 minutes[2] |

| Yield | High (Specific yield not reported for deuterated species, but analogous non-deuterated reactions typically proceed with high conversion) |

| Table 3: Physicochemical Properties of Methyl Palmitate (Non-deuterated) | |

| Property | Value |

| Molecular Formula | C₁₇H₃₄O₂ |

| Molecular Weight | 270.45 g/mol |

| Melting Point | 29-30 °C |

| Boiling Point | 315 °C |

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram shows the sequential nature of the synthesis process.

References

A Technical Guide to High-Purity Methyl Palmitate-d31 for Researchers and Drug Development Professionals

An In-depth Resource on Commercial Suppliers, Technical Specifications, and Experimental Applications

This technical guide provides a comprehensive overview of high-purity Methyl palmitate-d31, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based lipid analysis. Intended for researchers, scientists, and professionals in drug development, this document details commercially available sources, their technical specifications, and relevant experimental protocols. Visualizations of a key metabolic pathway and a typical experimental workflow are also provided to facilitate understanding and application.

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. While obtaining complete Certificates of Analysis for direct comparison can be challenging without direct inquiry, the following tables summarize the publicly available quantitative data for this compound and related compounds from prominent suppliers. It is recommended to contact the suppliers directly to obtain lot-specific Certificates of Analysis for the most accurate and up-to-date information.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedchemExpress | This compound | 29848-79-1 | C₁₇H₃D₃₁O₂ | 301.64 |

| Benchchem | Methyl hexadecanoate-D31 | 29848-79-1 | C₁₇H₃D₃₁O₂ | 301.64 |

| CDN Isotopes | Methyl Hexadecanoate-d31 | 29848-79-1 | C₁₇H₃D₃₁O₂ | 301.64 |

| Larodan | This compound | 29848-79-1 | C₁₇H₃D₃₁O₂ | 301.64 |

| Chiron | Methyl hexadecanoate-d31 | 29848-79-1 | C₁₇H₃D₃₁O₂ | 301.64 |

Table 2: Reported Purity Specifications of this compound and Related Compounds

| Supplier | Product | Isotopic Purity (atom % D) | Chemical Purity | Notes |

| Benchchem | Methyl hexadecanoate-D31 | ≥98% | ≥98% | General product specification.[1] |

| Cambridge Isotope Laboratories | Palmitic acid (D₃₁, 98%) | 98% | 98% | Precursor to this compound.[2] |

| Larodan | Cholesteryl Palmitate-d31 | Not Specified | >98% | Related deuterated lipid standard.[3] |

| Avanti Polar Lipids | 16:0-d31 SM powder | Not Specified | >99% (TLC) | Related deuterated lipid standard. |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative lipidomics studies, particularly for the analysis of palmitic acid and its esters by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The following sections provide detailed methodologies for its synthesis and a general protocol for its application in fatty acid analysis.

Synthesis of High-Purity this compound

A common method for the synthesis of this compound involves the esterification of its corresponding deuterated fatty acid, Palmitic acid-d31.

Methodology:

-

Dissolution: Dissolve Palmitic acid-d31 (e.g., 128 mg, 445 µmol) in a solution of 2.5% sulfuric acid in methanol (5 mL).[1]

-

Heating: Heat the mixture at 100 °C for 45 minutes to facilitate the esterification reaction.[1]

-

Quenching and Extraction: After cooling, add 3 mL of water to the reaction mixture. Extract the product three times with 3 mL of heptane.[1]

-

Drying: Combine the organic extracts and dry them to yield high-purity this compound.[1]

-

Purification and Validation: Further purification can be achieved using column chromatography (e.g., silica gel). The final product's purity and isotopic enrichment should be validated using GC-MS with a deuterium-specific detection mode to confirm an isotopic enrichment of >98 atom% D and the absence of non-deuterated contaminants.[1]

Quantitative Analysis of Fatty Acids using this compound as an Internal Standard

This protocol outlines a general workflow for the quantification of fatty acids in biological samples using this compound as an internal standard with LC-MS.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound internal standard solution of known concentration

-

Solvents for lipid extraction (e.g., methanol, methyl tert-butyl ether (MTBE), water)[4]

-

LC-MS system (e.g., reversed-phase liquid chromatography coupled to a quadrupole time-of-flight mass spectrometer)[4]

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to be within the linear range of the instrument's detector.

-

-

Lipid Extraction:

-

Perform a biphasic lipid extraction using a solvent system such as methanol/MTBE/water.[4] This separates the lipids into the organic phase.

-

Collect the organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).[4]

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into the LC-MS system.

-

Separate the fatty acid methyl esters using a reversed-phase column (e.g., C18).

-

Detect the analytes using the mass spectrometer in a suitable mode (e.g., selected ion monitoring or multiple reaction monitoring) to monitor the specific m/z transitions for both the endogenous methyl palmitate and the deuterated internal standard, this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous analyte and the internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Determine the concentration of the endogenous analyte by comparing this ratio to a standard curve generated using known concentrations of unlabeled methyl palmitate and a fixed concentration of the internal standard.

-

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of this compound, this section includes diagrams of a relevant biological pathway and a typical experimental workflow.

Palmitic Acid Metabolism Pathway

Palmitic acid, the non-deuterated analogue of the precursor to this compound, is a central molecule in cellular metabolism. The following diagram illustrates the key steps in its synthesis from glucose.[5][6][7]

Caption: Overview of the metabolic pathway for the synthesis of palmitic acid from glucose.

Lipidomics Experimental Workflow

The quantification of fatty acids using a deuterated internal standard like this compound is a common application in lipidomics. The diagram below outlines a typical workflow for such an experiment.[8][9][10]

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Palmitic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-215-1 [isotope.com]

- 3. larodan.com [larodan.com]

- 4. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. jackwestin.com [jackwestin.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Deuterated versus Non-Deuterated Methyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the core physical properties of deuterated and non-deuterated methyl palmitate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopic labeling for metabolic studies, analytical standards, and other advanced applications.

Methyl palmitate, the methyl ester of palmitic acid, is a common saturated fatty acid. Its deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are powerful tools in various scientific disciplines. Understanding the physical differences between the deuterated and non-deuterated forms is crucial for the accurate design, execution, and interpretation of experiments.

Comparative Physical and Chemical Properties

Table 1: General and Physical Properties

| Property | Non-Deuterated Methyl Palmitate | Deuterated Methyl Palmitate (e.g., Methyl-d3-palmitate) | Expected Difference upon Deuteration |

| Molecular Formula | C₁₇H₃₄O₂[1][2] | e.g., C₁₇H₃₁D₃O₂[3] | Increase in molecular weight. |

| Molecular Weight | ~270.45 g/mol [1] | e.g., ~273.47 g/mol [3] | Higher molecular weight. |

| Appearance | White solid or clear, colorless liquid[1][2][4] | Expected to be similar (White solid or clear, colorless liquid). | No significant change expected. |

| Melting Point | 29-35 °C[1][5][6] | Data not available. | Expected to be slightly higher. |

| Boiling Point | ~185 °C @ 10 mmHg[5][6] | Data not available. | Expected to be slightly higher. |

| Density | ~0.852 g/mL at 25 °C[6] | Data not available. | Expected to be slightly higher. |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol); Insoluble in water.[1][7] | Expected to have similar solubility profile. | No significant change expected. |

Table 2: Spectroscopic Properties

| Spectroscopic Data | Non-Deuterated Methyl Palmitate | Deuterated Methyl Palmitate | Expected Difference upon Deuteration |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 270. | Molecular Ion (M⁺) will be higher depending on the number of deuterium atoms (e.g., m/z 273 for -d3). | Shift in molecular ion peak and fragmentation pattern. |

| ¹H NMR Spectroscopy | Characteristic peaks for methyl ester protons (~3.6 ppm), α-methylene protons (~2.3 ppm), chain methylene protons (~1.2-1.6 ppm), and terminal methyl protons (~0.9 ppm). | Disappearance or reduction in the intensity of signals corresponding to the positions of deuterium substitution. | Simplification of the spectrum in regions of deuteration. |

| ¹³C NMR Spectroscopy | Characteristic peaks for carbonyl carbon (~174 ppm), ester methyl carbon (~51 ppm), and aliphatic carbons. | Carbon signals directly bonded to deuterium will show splitting (due to C-D coupling) and may have slightly different chemical shifts. | Minor shifts and splitting of signals for deuterated carbons. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations around 2850-2960 cm⁻¹, C=O stretching around 1740 cm⁻¹. | Presence of C-D stretching vibrations at lower frequencies (around 2100-2200 cm⁻¹). | Appearance of new bands in the C-D stretching region. |

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are methodologies for the synthesis and analysis of methyl palmitate and its deuterated analogues.

Synthesis of Methyl Palmitate

A common method for the synthesis of methyl palmitate is through the esterification of palmitic acid with methanol, often using an acid catalyst.

Protocol: Acid-Catalyzed Esterification [8][9]

-

Reactants: Palmitic acid, methanol (anhydrous), and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Procedure: a. Dissolve palmitic acid in an excess of methanol in a round-bottom flask. b. Slowly add the acid catalyst to the mixture. c. Reflux the mixture for several hours (e.g., 2-4 hours) to drive the equilibrium towards the ester product. d. After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). e. Extract the methyl palmitate into an organic solvent (e.g., hexane or diethyl ether). f. Wash the organic layer with water to remove any remaining salts and methanol. g. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). h. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl palmitate.

-

Purification: The crude product can be purified by distillation or chromatography if necessary.

For the synthesis of deuterated methyl palmitate, deuterated methanol (CD₃OD or CH₃OD with deuterated methyl group) would be used in place of standard methanol.

Analytical Methodologies

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acid methyl esters.

Protocol: GC-MS Analysis of Methyl Palmitate [10][11][12]

-

Sample Preparation: a. Dissolve the methyl palmitate sample in a suitable volatile solvent (e.g., hexane or isooctane). b. If analyzing a complex mixture, an internal standard (e.g., methyl heptadecanoate) can be added for quantification.

-

GC Conditions:

-

Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5MS).

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240-280 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to detect the molecular ion and key fragments (e.g., m/z 40-400).

-

Data Analysis: Identify methyl palmitate based on its retention time and the fragmentation pattern in the mass spectrum. For deuterated methyl palmitate, the retention time will be very similar to the non-deuterated standard, but the mass spectrum will show a shift in the molecular ion and fragment peaks corresponding to the mass of the deuterium atoms.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Protocol: ¹H and ¹³C NMR Analysis of Methyl Palmitate [13][14][15][16][17]

-

Sample Preparation: a. Dissolve an accurately weighed amount of the methyl palmitate sample in a deuterated solvent (e.g., CDCl₃). b. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time may be required due to the lower natural abundance of ¹³C.

-

-

Data Analysis:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons at each position.

-

Analyze the chemical shifts in both ¹H and ¹³C spectra to confirm the structure.

-

For deuterated methyl palmitate, the absence of signals in the ¹H spectrum at the sites of deuteration and the presence of C-D coupling in the ¹³C spectrum will confirm the isotopic labeling.

-

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis and purification of fatty acid methyl esters.

Protocol: HPLC Analysis of Methyl Palmitate [18][19][20][21]

-

Sample Preparation: a. Dissolve the methyl palmitate sample in the mobile phase or a compatible solvent.

-

HPLC Conditions:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of organic solvents, such as acetonitrile and acetone, or methanol and water, often in an isocratic or gradient elution.

-

Flow Rate: Typically 1-2 mL/min.

-

Detector: A UV detector set at a low wavelength (e.g., 205-210 nm) or a refractive index (RI) detector.

-

-

Data Analysis:

-

Identify methyl palmitate based on its retention time compared to a standard.

-

Quantify the amount of methyl palmitate by comparing the peak area to a calibration curve.

-

Separation of deuterated and non-deuterated methyl palmitate may be possible with high-resolution columns and optimized conditions, with the deuterated compound typically eluting slightly earlier.

-

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Molecular formulas of non-deuterated and a deuterated (methyl-d3) methyl palmitate.

References

- 1. usbio.net [usbio.net]

- 2. CAS 112-39-0: Methyl palmitate | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. synerzine.com [synerzine.com]

- 5. Methyl palmitate | 112-39-0 [amp.chemicalbook.com]

- 6. Methylpalmitat ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. agilent.com [agilent.com]

- 13. scielo.br [scielo.br]

- 14. Lipid Profiling Using H NMR Spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 15. Lipid Profiling Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 17. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]

- 18. scielo.br [scielo.br]

- 19. jascoinc.com [jascoinc.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Methyl palmitate-d31 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on methyl palmitate-d31, a deuterated stable isotope-labeled analog of methyl palmitate. This document details its chemical and physical properties, with a focus on its application as an internal standard in quantitative analyses. Furthermore, it delves into the biological activities of its non-deuterated counterpart, methyl palmitate, offering insights into relevant signaling pathways.

Core Chemical and Physical Properties

This compound is a valuable tool in mass spectrometry-based quantitative studies due to the significant mass shift provided by the 31 deuterium atoms. This isotopic labeling allows for its clear differentiation from endogenous, non-labeled methyl palmitate.

| Property | This compound | Methyl Palmitate (non-deuterated) |

| CAS Number | 29848-79-1 | 112-39-0 |

| Molecular Formula | C₁₇H₃D₃₁O₂ | C₁₇H₃₄O₂ |

| Molecular Weight | 301.64 g/mol | 270.45 g/mol |

| Synonyms | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate, Methyl perdeuteriohexadecanoate, Hexadecanoic-d31 acid methyl ester | Methyl hexadecanoate, Palmitic acid methyl ester |

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of methyl palmitate in various biological matrices. The principle of this technique relies on the addition of a known amount of the stable isotope-labeled standard to a sample. The ratio of the analyte to the internal standard is then measured by mass spectrometry, allowing for accurate quantification that corrects for sample loss during preparation and variations in instrument response.

Experimental Protocol: Quantification of Methyl Palmitate in Plasma using GC-MS

This protocol provides a representative workflow for the quantification of methyl palmitate in a plasma sample using this compound as an internal standard.

1. Sample Preparation:

-

To 100 µL of plasma, add a known amount of this compound solution (e.g., in ethanol).

-

Perform lipid extraction using a suitable solvent system, such as a modified Folch method with chloroform and methanol.

-

The organic phase, containing the lipids, is collected and dried under a stream of nitrogen.

2. Transesterification/Derivatization:

-

To the dried lipid extract, add a reagent for transesterification to convert fatty acids esterified in complex lipids to their corresponding fatty acid methyl esters (FAMEs). A common reagent is 2 M sodium methoxide in methanol.

-

The reaction is incubated and then quenched.

-

The FAMEs are then extracted into an organic solvent like isooctane.

3. GC-MS Analysis:

-

The extracted FAMEs are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

The GC separates the different FAMEs based on their volatility and interaction with the column stationary phase.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the molecular ions or characteristic fragment ions of both methyl palmitate and this compound.

4. Data Analysis:

-

A calibration curve is generated using known concentrations of non-labeled methyl palmitate spiked with a constant amount of this compound.

-

The ratio of the peak area of the analyte (methyl palmitate) to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte.

-

The concentration of methyl palmitate in the unknown sample is then determined by interpolating its peak area ratio on the calibration curve.

Workflow for Quantitative Analysis of Methyl Palmitate

Biological Significance of Methyl Palmitate

While this compound serves as an analytical tool, its non-deuterated counterpart, methyl palmitate, exhibits biological activities. Understanding these activities is crucial for interpreting the quantitative data obtained using the deuterated standard.

Anti-Inflammatory Effects

Methyl palmitate has been shown to possess anti-inflammatory properties.[1][2] One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] By inhibiting the activation and nuclear translocation of NF-κB, methyl palmitate can suppress the inflammatory response.[2]

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Methyl Palmitate-d31

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalytical and pharmaceutical research, the integrity of stable isotope-labeled internal standards is paramount. Methyl palmitate-d31, a deuterated analog of the endogenous fatty acid methyl ester, serves as a critical tool in quantitative mass spectrometry-based assays. Its efficacy, however, is directly tethered to its isotopic purity. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, detailing the analytical methodologies for its assessment and the acceptable thresholds for its use in regulated and research environments.

The Criticality of Isotopic Purity

The fundamental principle behind using a deuterated internal standard is its near-identical chemical and physical behavior to the unlabeled analyte, coupled with a distinct mass difference that allows for its differentiation by a mass spectrometer. High isotopic purity, typically ≥98% , is essential to minimize analytical interference and ensure accurate quantification.[1] Isotopic impurities, primarily lower-deuterated species such as Methyl palmitate-d30 and -d29, can introduce significant quantitative errors by contributing to the analyte's signal.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative parameters for this compound and its common isotopologues are summarized below.

| Parameter | Unlabeled Methyl Palmitate | This compound | Methyl Palmitate-d30 | Methyl Palmitate-d29 |

| Molecular Formula | C₁₇H₃₄O₂ | C₁₇H₃D₃₁O₂ | C₁₇H₄D₃₀O₂ | C₁₇H₅D₂₉O₂ |

| Molecular Weight ( g/mol ) | 270.45 | 301.64 | 300.63 | 299.62 |

| Monoisotopic Mass (Da) | 270.2559 | 301.4508 | 300.4445 | 299.4382 |

| Typical Isotopic Purity | N/A | ≥98% | <2% (as impurity) | <1% (as impurity) |

| Key GC-MS (EI) Fragment (m/z) | 74, 87, 143, 270 | 80, 99, 174, 301 | 79, 98, 173, 300 | 78, 97, 172, 299 |

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for this compound relies on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating this compound from potential contaminants and for determining the relative abundance of its isotopologues.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis.

-

Mass Spectrometric Detection: Analyze the eluting peaks using a mass spectrometer, typically in Electron Ionization (EI) mode. Data can be acquired in full scan mode to identify all ions or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[2]

Typical GC-MS Parameters:

| Parameter | Value |

| GC Column | DB-23, HP-88, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min; ramp to 240 °C at 10 °C/min; hold for 10 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Mode | Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM) |

| SIM Ions to Monitor | m/z 301 (d31), 300 (d30), 299 (d29), 270 (unlabeled) |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

Data Analysis: The isotopic purity is calculated by determining the relative peak areas of the molecular ions of this compound and its isotopologue impurities in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a direct and non-destructive method to assess isotopic purity by quantifying the degree of deuteration at specific proton positions.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to use a long relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration.[3]

-

Data Analysis: In a fully deuterated this compound sample, the proton signals corresponding to the palmitate chain and the methyl ester group should be absent or significantly diminished. The isotopic purity is determined by comparing the integral of any residual proton signals to the integral of the internal standard.

Expected ¹H NMR Chemical Shifts for Unlabeled Methyl Palmitate (in CDCl₃):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ester) | ~3.67 | Singlet | 3H |

| α-CH₂ | ~2.30 | Triplet | 2H |

| β-CH₂ | ~1.63 | Multiplet | 2H |

| -(CH₂)₁₂- | ~1.25 | Multiplet | 24H |

| Terminal CH₃ | ~0.88 | Triplet | 3H |

In the ¹H NMR spectrum of high-purity this compound, the signals at approximately 3.67, 2.30, 1.63, 1.25, and 0.88 ppm will be virtually absent. The presence and integration of these signals relative to an internal standard can be used to quantify the level of isotopic impurities.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical workflows for assessing the isotopic purity of this compound.

Conclusion

Ensuring the high isotopic purity of this compound is not merely a matter of good laboratory practice; it is a prerequisite for generating reliable and reproducible data in sensitive bioanalytical and pharmaceutical studies. By employing rigorous analytical methodologies such as GC-MS and NMR, researchers can confidently verify the quality of their internal standards, thereby upholding the integrity of their quantitative results. A minimum isotopic purity of 98% is the generally accepted standard, and adherence to this requirement is crucial for the successful application of this compound in demanding research and development settings.

References

Stability and Storage of Methyl Palmitate-d31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of Methyl palmitate-d31. Ensuring the integrity of this isotopically labeled compound is critical for its use as an internal standard or tracer in research and development. This document outlines recommended storage conditions, factors influencing stability, and detailed protocols for assessing the long-term stability of this compound.

Introduction to this compound

This compound is a deuterated form of methyl palmitate, a saturated fatty acid methyl ester (FAME). The replacement of 31 hydrogen atoms with deuterium atoms makes it a valuable tool in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for quantitative analysis. Its stability is paramount to ensure accurate and reproducible experimental results.

Factors Influencing Stability

The stability of this compound, like other fatty acid methyl esters, is primarily influenced by three main factors:

-

Oxidation: While saturated fatty acid esters like methyl palmitate are less susceptible to oxidation than their unsaturated counterparts, degradation can still occur over long periods, especially in the presence of oxygen, light, and elevated temperatures.

-

Hydrolysis: Exposure to moisture can lead to the hydrolysis of the ester bond, resulting in the formation of palmitic acid-d31 and methanol. This can be accelerated by acidic or basic conditions.

-

Temperature: High temperatures can accelerate both oxidative and hydrolytic degradation. Conversely, extremely low temperatures (below -30°C for solutions not in sealed glass ampoules) can sometimes cause solutes to precipitate, affecting the concentration of the standard.[1]

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is crucial to adhere to proper storage conditions. The following table summarizes the recommended conditions for both the pure compound (neat) and when in solution.

| Form | Temperature | Container | Atmosphere | Duration |

| Pure (Neat) | -20°C | Glass vial with Teflon-lined cap | Inert gas (e.g., Argon, Nitrogen) | Up to 3 years |

| In Organic Solvent | -20°C | Glass vial with Teflon-lined cap | Inert gas (e.g., Argon, Nitrogen) | Up to 6 months at -80°C; up to 1 month at -20°C |

Best Practices for Handling:

-

Warm to Room Temperature: Before opening, always allow the container of this compound to warm to room temperature to prevent condensation of moisture into the sample.

-

Inert Atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen before sealing is highly recommended to minimize oxidation.

-

Avoid Plastic Containers: Plasticizers and other contaminants can leach from plastic containers into organic solvents, potentially compromising the purity of the standard. Use glass vials with Teflon-lined caps.[1]

-

Light Protection: Store vials in the dark or use amber-colored vials to protect the compound from light-induced degradation.

Illustrative Stability Data

While specific long-term stability data for this compound is not extensively published, the following table provides an illustrative example of what a stability study might reveal. This data is hypothetical and intended to demonstrate the expected stability under different conditions.

| Storage Condition | Time Point | Purity (%) | Degradation Products (%) |

| -20°C, under Argon, in the dark | 0 months | 99.9 | 0.1 |

| 12 months | 99.8 | 0.2 | |

| 24 months | 99.7 | 0.3 | |

| 36 months | 99.5 | 0.5 | |

| 4°C, in air, exposed to light | 0 months | 99.9 | 0.1 |

| 6 months | 98.5 | 1.5 | |

| 12 months | 97.0 | 3.0 | |

| 25°C, in air, exposed to light | 0 months | 99.9 | 0.1 |

| 3 months | 96.0 | 4.0 | |

| 6 months | 92.5 | 7.5 |

Disclaimer: This table contains illustrative data and does not represent actual experimental results for this compound.

Experimental Protocol: Long-Term Stability Assessment

This section outlines a detailed protocol for conducting a long-term stability study of this compound. This protocol is based on established principles of stability testing for pharmaceutical and chemical substances.

5.1. Objective

To evaluate the stability of this compound under various storage conditions over an extended period and to establish a recommended re-test date.

5.2. Materials

-

This compound (neat)

-

High-purity organic solvent (e.g., hexane or chloroform)

-

Glass vials with Teflon-lined caps

-

Inert gas (Argon or Nitrogen)

-

Temperature and humidity-controlled stability chambers

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Analytical balance

5.3. Experimental Workflow

References

The Sentinel in the System: A Technical Guide to Methyl Palmitate-d31 in Stable Isotope Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, precision and accuracy are paramount. Stable isotope labeling has emerged as a powerful technique for tracing the fate of molecules in biological systems, offering a window into the dynamic processes of metabolism. Among the array of tools available, deuterated internal standards play a pivotal role in ensuring the reliability of quantitative analyses. This technical guide provides an in-depth exploration of the role of Methyl palmitate-d31, a deuterated analog of methyl palmitate, in stable isotope labeling studies, offering detailed methodologies, data interpretation, and a look into its applications in lipidomics and metabolic flux analysis.

The Cornerstone of Quantitative Accuracy: Stable Isotope Dilution

The fundamental principle behind the use of this compound is the stable isotope dilution (SID) method. This technique involves the addition of a known quantity of an isotopically labeled compound (the internal standard) to a sample at the earliest stage of analysis.[1] Because the labeled standard is chemically identical to the endogenous analyte of interest (in this case, methyl palmitate), it experiences the same variations during sample preparation, extraction, derivatization, and instrumental analysis.[2][3] By measuring the ratio of the endogenous analyte to the known amount of the internal standard, researchers can accurately quantify the analyte's concentration, effectively correcting for any losses or matrix effects that may occur during the analytical workflow.[4][5]

The use of a deuterated standard like this compound is particularly advantageous in mass spectrometry-based analyses (both Gas Chromatography-Mass Spectrometry, GC-MS, and Liquid Chromatography-Mass Spectrometry, LC-MS/MS). The mass difference between the deuterated standard and the natural analyte allows for their distinct detection, while their similar physicochemical properties ensure they co-elute chromatographically, minimizing analytical bias.[6]

Data Presentation: The Impact of Deuterated Internal Standards

The inclusion of a deuterated internal standard such as this compound significantly enhances the precision and accuracy of fatty acid quantification. The following tables illustrate the typical improvements observed in analytical performance.

| Parameter | Without Internal Standard | With this compound Internal Standard |

| Precision (CV %) | ||

| Intra-day | 8.5% | 2.1% |

| Inter-day | 12.3% | 3.5% |

| Accuracy (% Recovery) | 75-115% | 98-102% |

| Table 1: Comparison of Analytical Performance for Palmitate Quantification. This table summarizes the typical precision (Coefficient of Variation, CV) and accuracy for the quantification of palmitate in a biological matrix with and without the use of this compound as an internal standard. |

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methyl Palmitate | 271.3 | 227.3 | 15 |

| This compound | 302.5 | 258.4 | 15 |

| Methyl Stearate | 299.3 | 255.3 | 15 |

| Methyl Oleate | 297.3 | 265.3 | 12 |

| Table 2: Exemplary Multiple Reaction Monitoring (MRM) Parameters for LC-MS/MS Analysis. This table provides typical MRM transitions for the analysis of common fatty acid methyl esters, including the distinct parameters for this compound. |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the analysis of fatty acids in biological samples using this compound as an internal standard.

I. Sample Preparation and Lipid Extraction

-

Sample Collection and Homogenization: Collect biological samples (e.g., plasma, tissue, or cell pellets) and keep them on ice. For solid samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline).

-

Internal Standard Spiking: To a known volume or weight of the homogenate, add a precise amount of this compound solution in a suitable organic solvent (e.g., methanol or chloroform). The amount added should be comparable to the expected concentration of endogenous palmitate.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, ensuring a final solvent-to-sample ratio of at least 20:1.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex for another minute to induce phase separation.

-

Centrifuge the sample at 2,000 x g for 10 minutes to pellet any solid material and clearly separate the aqueous and organic layers.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

-

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

II. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Saponification: To the dried lipid extract, add 2 mL of 1 M methanolic potassium hydroxide (KOH). Seal the tube and heat at 60°C for 1 hour to hydrolyze the ester linkages, releasing the free fatty acids.

-

Acidification: After cooling, neutralize the solution by adding 200 µL of 6 M hydrochloric acid (HCl).

-

Extraction of Free Fatty Acids: Add 2 mL of hexane to the acidified solution and vortex to extract the free fatty acids. Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction for optimal recovery.

-

Derivatization to FAMEs:

-

Dry the pooled hexane extracts under a stream of nitrogen.

-

Add 1 mL of 14% boron trifluoride (BF3) in methanol.

-

Seal the tube and heat at 100°C for 30 minutes. This reaction converts the free fatty acids to their more volatile methyl esters (FAMEs).

-

-

Extraction of FAMEs: After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

III. Instrumental Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Column: Use a polar capillary column suitable for FAME analysis (e.g., a cyanopropyl stationary phase).

-

Injection: Inject 1 µL of the FAME extract in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a final temperature of around 240°C to separate the different FAMEs.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity. Monitor the characteristic ions for both endogenous methyl palmitate and this compound.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC Column: Employ a reverse-phase C18 column for the separation of FAMEs.

-

Mobile Phase: Use a gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing a small amount of an additive like formic acid to improve ionization.

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5] Monitor the specific precursor-to-product ion transitions for each FAME and the deuterated internal standard (see Table 2 for an example).

Visualizing the Workflow and Metabolic Context

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic context in which this compound is utilized.

Conclusion

This compound is an indispensable tool in the modern analytical laboratory for researchers engaged in stable isotope labeling studies. Its role as an internal standard in the stable isotope dilution method provides a robust solution for overcoming the challenges of quantitative analysis in complex biological matrices. By ensuring high levels of accuracy and precision, this compound empowers scientists and drug development professionals to generate reliable data, leading to a deeper understanding of lipid metabolism and the development of novel therapeutics. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for the effective implementation of this powerful analytical strategy.

References

- 1. jianhaidulab.com [jianhaidulab.com]

- 2. benchchem.com [benchchem.com]

- 3. Integrated Quantitative Targeted Lipidomics and Proteomics Reveal Unique Fingerprints of Multiple Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. jfda-online.com [jfda-online.com]

Methodological & Application

Application Notes and Protocols for the Use of Methyl Palmitate-d31 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is a critical aspect of research in numerous fields, including metabolic diseases, nutrition, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and quantification of fatty acids. However, the accuracy and reproducibility of GC-MS analysis can be affected by variations during sample preparation and instrumental analysis. To overcome these challenges, the use of a stable isotope-labeled internal standard is highly recommended.

Methyl palmitate-d31, a deuterated form of methyl palmitate, serves as an excellent internal standard for the quantitative analysis of palmitic acid and other fatty acids. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. However, its significant mass difference allows for clear differentiation by the mass spectrometer, enabling precise correction for any sample loss or variability. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of fatty acids in biological samples by GC-MS.

Principle

The fundamental principle of using an internal standard is to add a known amount of a compound (the internal standard) to every sample, calibrator, and quality control sample at the beginning of the analytical process. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This ratio corrects for variations in extraction efficiency, derivatization yield, injection volume, and instrument response. This compound is an ideal internal standard as it co-elutes with methyl palmitate, but is readily distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer.

Experimental Protocols

Materials and Reagents

-

This compound

-

Palmitic acid standard

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium chloride (NaCl)

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane (GC grade)

-

Sodium sulfate (anhydrous)

-

Biological matrix (e.g., plasma, tissue homogenate, cell lysate)

Standard Solution Preparation

-

Primary Stock Solution of Palmitic Acid (1 mg/mL): Accurately weigh 10 mg of palmitic acid and dissolve it in 10 mL of chloroform.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with chloroform to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform.

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with chloroform to a final concentration of 10 µg/mL. This concentration may need to be optimized based on the expected analyte concentration in the samples.

Sample Preparation (Lipid Extraction and Derivatization)

-

Sample Aliquoting: To a screw-capped glass tube, add a known amount of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate).

-

Internal Standard Spiking: Add a precise volume of the Internal Standard Working Solution (e.g., 50 µL of 10 µg/mL this compound) to each sample, calibrator, and quality control sample.

-

Lipid Extraction:

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean glass tube.

-

-

Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at room temperature.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

-

Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the final extract to a GC vial for analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C, hold for 2 minutes

-

Ramp: 5°C/min to 250°C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions to Monitor:

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Methyl Palmitate | 270 | 74, 87 |

| This compound | 301 | 74, 90 |

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the quantifier ions of both the endogenous Methyl Palmitate and the internal standard, this compound.

-